REACTION_SMILES
|
[C:13](=[O:14])([CH3:15])[NH:16][CH:17]([CH2:18][c:19]1[cH:20][cH:21][c:22]([Cl:25])[cH:23][cH:24]1)[CH2:26][CH:27]=[CH2:28].[C:1]([NH:2][CH:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[CH3:10])(=[O:11])[CH3:12].[CH3:37][OH:38].[K+:34].[K+:35].[K+:36].[P:29]([O-:30])([O-:31])([O-:32])=[O:33]>>[NH2:16][CH:17]([CH2:18][c:19]1[cH:20][cH:21][c:22]([Cl:25])[cH:23][cH:24]1)[CH2:26][CH:27]=[CH2:28]
|
Name
|
C=CCC(Cc1ccc(Cl)cc1)NC(C)=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CCC(Cc1ccc(Cl)cc1)NC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)NC(C)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCC(N)Cc1ccc(Cl)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |